molecular formula C22H21N5O2 B2395644 N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide CAS No. 899945-40-5

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide

Numéro de catalogue: B2395644
Numéro CAS: 899945-40-5
Poids moléculaire: 387.443
Clé InChI: PYJPTQYGJJJZGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings. This unique structure contributes to its biological activity and potential therapeutic applications.

Méthodes De Préparation

The synthesis of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the fused heterocyclic system.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides or related reagents.

    Attachment of the phenylbenzamide moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with 4-phenylbenzamide using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques .

Analyse Des Réactions Chimiques

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core or the phenylbenzamide moiety are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

    Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules and as a ligand in coordination chemistry.

    Biology: It has shown significant activity against various cancer cell lines, making it a potential candidate for anticancer drug development. It also exhibits antiviral and antimicrobial properties.

    Medicine: The compound is being investigated for its potential use in the treatment of cancer, viral infections, and bacterial infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mécanisme D'action

The mechanism of action of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, contributing to its antiviral and antimicrobial activities .

Comparaison Avec Des Composés Similaires

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities, including anticancer and antiviral properties.

    Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group, also show diverse biological activities.

    Triazolopyrimidines: These compounds have a triazole ring fused to a pyrimidine ring and are known for their anticancer and antimicrobial activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl and phenylbenzamide groups, which contribute to its distinct biological activities and potential therapeutic applications .

Activité Biologique

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapeutics. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C17H19N5O2\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{2}

This compound features a tert-butyl group and an oxopyrazolo moiety, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. CDK inhibition is a promising strategy for cancer treatment as it disrupts cell cycle progression in cancer cells.

Inhibition Profile

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (nM)
MCF-715
HepG20.119 ± 0.007
HCT-11610

These results indicate that the compound is particularly effective against HepG2 cells, suggesting a selective action that could minimize side effects in normal tissues .

Apoptotic Effects

Research has shown that this compound induces apoptosis in cancer cells. A study reported that treatment with this compound led to a significant increase in early and late apoptosis rates compared to control groups. Specifically:

  • Early Apoptosis : 21.51%
  • Late Apoptosis : 12.95%

This indicates a total apoptosis induction rate of approximately 41.55%, which is substantially higher than the control (1.85%) .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features. The presence of the oxopyrazolo moiety acts as a bioisostere for adenine, allowing it to mimic ATP interactions at the kinase domain. This structural similarity is crucial for the binding affinity and specificity towards CDK2.

Binding Interactions

Molecular docking studies have revealed multiple hydrogen bonding interactions between the compound and key residues in the CDK2 active site, enhancing its inhibitory potency .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : A comprehensive study indicated that compounds derived from pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant antitumor activity through CDK inhibition.
  • Cell Cycle Arrest : Analysis of cell cycle distribution showed that treatment with this compound resulted in a pronounced arrest at the G1 phase in HCT116 cells, further confirming its role as a CDK inhibitor .
  • Comparative Studies : When compared to known CDK inhibitors like roscovitine and dinaciclib, this compound demonstrated comparable or superior efficacy against specific cancer cell lines .

Propriétés

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-22(2,3)27-19-18(13-24-27)21(29)26(14-23-19)25-20(28)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJPTQYGJJJZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.